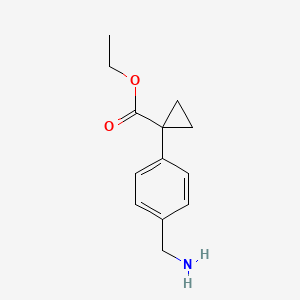
3-Bromo-4-isoxazolemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains a five-membered ring with one nitrogen and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1,2-oxazol-4-yl)methanol typically involves the bromination of 1,2-oxazole derivatives. One common method is the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of (3-bromo-1,2-oxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-1,2-oxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major products include (3-bromo-1,2-oxazol-4-yl)aldehyde and (3-bromo-1,2-oxazol-4-yl)carboxylic acid.
Reduction: The major product is (1,2-oxazol-4-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (3-azido-1,2-oxazol-4-yl)methanol or (3-methoxy-1,2-oxazol-4-yl)methanol.
Scientific Research Applications
(3-bromo-1,2-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-bromo-1,2-oxazol-4-yl)methanol involves its interaction with various molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl)methanol
- (2-bromo-1,3-oxazol-4-yl)methanol
- (4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol
Uniqueness
(3-bromo-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position and the hydroxymethyl group at the 4-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
111303-37-8 |
|---|---|
Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
(3-bromo-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-3(1-7)2-8-6-4/h2,7H,1H2 |
InChI Key |
DWWKSWUMQHEBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


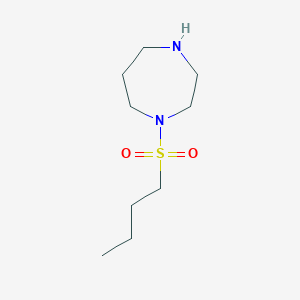
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
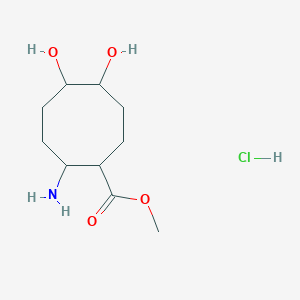

![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

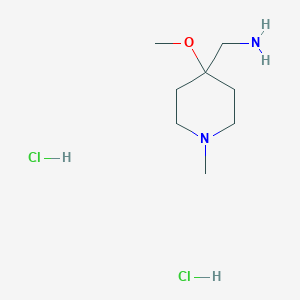
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
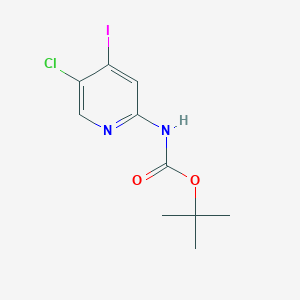
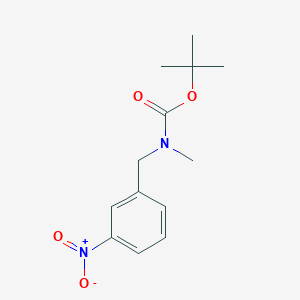
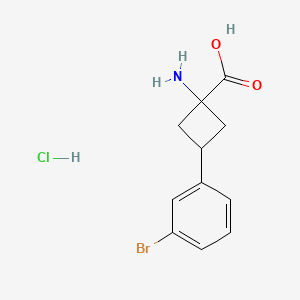
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
